molecular formula C14H11NO3S2 B3003252 2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-77-8

2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3003252
CAS No.: 82158-77-8
M. Wt: 305.37
InChI Key: GCLNYGZZHZVKTK-VCABWLAWSA-N
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Description

Typically, compounds of this nature are part of a larger class of organic compounds known as thiazolidines . Thiazolidines are heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Thiazolidines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions would depend on the specific substituents present in the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Stereochemistry

Research on compounds related to 2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, such as the synthesis of long alkyl chain substituted thiazolidin-4-ones, explores their stereochemistry and biological activities. The synthesis process often involves reactions with various aldehydes and acids, leading to novel compounds with distinct structural and stereochemical characteristics (Rahman et al., 2005).

Antifungal and Antibacterial Properties

Studies have shown that derivatives of this compound class exhibit potential as antifungal agents. For example, rhodanineacetic acid derivatives have been prepared as potential antifungal compounds, showing selective activity against certain fungal species (Doležel et al., 2009). Additionally, various derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).

Antitumor Screening

Compounds in this category have also been evaluated for their antitumor properties. A study on 4-oxo thiazolidine derivatives, for instance, reported moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).

Synthesis Techniques

The synthesis techniques of these compounds involve multi-component reactions and are often aimed at optimizing their pharmacological potential. For instance, the synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives highlights specific synthetic approaches and structural confirmations (Mustafaev et al., 2017).

Aldose Reductase Inhibitors

Some derivatives have been identified as potent and selective aldose reductase inhibitors, a key target in the management of diabetic complications. This includes research on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, where structure-activity relationships are explored to improve inhibition efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).

Anti-inflammatory Potential

The anti-inflammatory properties of certain derivatives have also been investigated, with studies demonstrating significant activity in both in vitro and in vivo models (Nikalje et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies on its synthesis, properties, and potential uses .

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c16-12(17)9-15-13(18)11(20-14(15)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/b7-4+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNYGZZHZVKTK-VCABWLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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